
5-Nitroindole-2-carboxylic acid
Overview
Description
5-Nitroindole-2-carboxylic acid (CAS: 16730-20-4) is a nitro-substituted indole derivative with a carboxylic acid group at the 2-position of the indole ring. Its molecular formula is C₉H₆N₂O₄, with a molecular weight of 206.15 g/mol. This compound is widely used in pharmaceutical synthesis, notably as a precursor for Delavirdine mesylate, an antiviral drug . It is commercially available from suppliers like TCI Chemicals and CymitQuimica, with prices ranging from €24–€126 per gram depending on quantity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitroindole-2-carboxylic acid typically involves the nitration of indole derivatives followed by carboxylation. One common method includes the nitration of methyl 1-acetylindoline-2-carboxylate acid, followed by dehydrogenation with manganese dioxide (MnO₂) in toluene, yielding methyl 5-nitroindole-2-carboxylate . This intermediate can then be hydrolyzed to produce this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Nitroindole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can be esterified to form esters, such as methyl 5-nitroindole-2-carboxylate.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols (e.g., methanol) and acid catalysts (e.g., sulfuric acid).
Major Products Formed:
Reduction: 5-Aminoindole-2-carboxylic acid.
Substitution: Various substituted indole derivatives.
Esterification: Methyl 5-nitroindole-2-carboxylate.
Scientific Research Applications
Medicinal Chemistry
5-Nitroindole-2-carboxylic acid serves as a crucial intermediate in the synthesis of several therapeutic agents. Notably, it is used in the preparation of azidothymidine, an antiviral medication effective against HIV. The compound's structure facilitates its transformation into more complex molecules that exhibit biological activity.
Case Study: Azidothymidine Synthesis
- Background : Azidothymidine (AZT) was one of the first drugs approved for HIV treatment.
- Role of this compound : It acts as a precursor in the synthetic pathway, enabling the formation of AZT through various chemical reactions involving nucleophilic substitutions and cyclizations .
Inhibition of Enzymatic Activity
Recent studies have highlighted the potential of this compound as an inhibitor for specific enzymes involved in DNA repair mechanisms, particularly human apurinic/apyrimidinic endonuclease 1 (APE1). APE1 plays a vital role in the base excision repair pathway, and its inhibition can sensitize cancer cells to chemotherapy.
Case Study: APE1 Inhibition
- Research Findings : The compound has been shown to bind effectively to APE1, inhibiting its activity and leading to increased DNA damage in cancer cells. This mechanism suggests that this compound could be utilized to enhance the efficacy of existing antitumor agents .
- IC50 Values : In experimental settings, compounds similar to this compound exhibited IC50 values around 3 μM, indicating potent inhibitory effects on APE1 .
Synthesis of Novel Derivatives
The versatility of this compound allows for the synthesis of various derivatives that can be tailored for specific biological activities. Researchers have explored modifications to enhance potency and selectivity against different molecular targets.
Case Study: Integrase Inhibitors
- Research Overview : Derivatives of indole-2-carboxylic acids have been synthesized and evaluated for their ability to inhibit HIV integrase, an essential enzyme for viral replication.
- Findings : Modifications to the indole structure improved binding affinity and inhibitory activity against integrase, showcasing the potential for developing new antiviral therapies based on this scaffold .
Biochemical Research Applications
Beyond medicinal applications, this compound is utilized in biochemical research as a tool for studying enzyme mechanisms and cellular processes. Its ability to inhibit specific enzymes makes it valuable for elucidating pathways involved in DNA repair and cellular stress responses.
Summary Table: Applications of this compound
Application Area | Description | Key Findings/Notes |
---|---|---|
Medicinal Chemistry | Intermediate for azidothymidine synthesis | Essential for antiviral drug development |
Enzyme Inhibition | Inhibitor of APE1 | Potent inhibitor with IC50 ~3 μM |
Novel Derivative Synthesis | Development of integrase inhibitors | Enhanced binding and activity against HIV integrase |
Biochemical Research | Tool for studying DNA repair pathways | Valuable for understanding cellular stress responses |
Mechanism of Action
The mechanism of action of 5-nitroindole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit HIV-1 integrase by chelating with two magnesium ions (Mg²⁺) within the enzyme’s active site . This interaction disrupts the enzyme’s function, thereby impairing viral replication. The compound’s nitro group and indole ring play crucial roles in binding to the target and exerting its biological effects.
Comparison with Similar Compounds
Structural Analogues: Positional Isomers
5-Nitroindole-3-carboxylic Acid (CAS: 21606-04-2)
- Structure : Nitro group at position 5, carboxylic acid at position 3.
- Applications : Less documented in pharmacological contexts compared to the 2-carboxylic acid isomer.
7-Nitroindole-2-carboxylic Acid (CAS: 6960-45-8)
- Structure : Nitro group at position 7, carboxylic acid at position 2.
- Activity: Limited data, but positional differences in the nitro group may disrupt binding to APE1’s remote pocket (Q137-S164), as seen in NMR studies of 5-nitro derivatives .
Indole-2-carboxylic Acid (CAS: 1477-50-5)
- Structure: No nitro substituent.
- Properties : Lower molecular weight (161.15 g/mol) and higher melting point (205–209°C) .
- Role : Serves as a scaffold for synthesizing nitro derivatives but lacks the electron-withdrawing nitro group, which enhances acidity and binding in 5-nitroindole-2-carboxylic acid .
Functional Derivatives: Esters and Salts
Ethyl 5-Nitroindole-2-carboxylate (CAS: 16732-57-3)
- Structure : Ethyl ester of this compound.
- Properties : Molecular weight 234.21 g/mol , melting point 220–225°C , and density 1.393 g/cm³ .
- Applications : Intermediate in organic synthesis; improved solubility in organic solvents compared to the carboxylic acid form .
This compound Sodium Salt
- Properties : Enhanced water solubility due to ionic character, facilitating use in aqueous reaction systems.
- Commercial Availability: Not explicitly listed in evidence but inferred from similar indole carboxylate salts.
Physicochemical Properties
Biological Activity
5-Nitroindole-2-carboxylic acid (5-NICA) is a compound of significant interest due to its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the biological activity of 5-NICA, focusing on its mechanisms of action, efficacy as an inhibitor of specific enzymes, and implications for drug development.
Chemical Structure and Properties
This compound is characterized by its nitro group and carboxylic acid functionality, contributing to its biological activity. The structural formula is represented as follows:
1. Inhibition of AP Endonuclease 1 (APE1)
5-NICA has been studied for its inhibitory effects on APE1, a crucial enzyme involved in DNA repair processes. APE1 processes apurinic/apyrimidinic sites and is essential for maintaining genomic stability. Research indicates that 5-NICA binds to a site distal from the active site of APE1, leading to non-specific inhibition due to potential aggregation effects. The IC50 value for APE1 inhibition has been reported as approximately 3 μM, suggesting moderate potency as an inhibitor .
2. HIV-1 Integrase Inhibition
Another significant aspect of 5-NICA's biological activity is its role as an inhibitor of HIV-1 integrase. Integrase is vital for the viral replication cycle, facilitating the integration of viral DNA into the host genome. Studies have shown that derivatives of indole-2-carboxylic acid, including 5-NICA, can inhibit integrase activity with an IC50 value reported at around 32.37 μM . The mechanism involves chelation with magnesium ions at the active site and π-stacking interactions with viral DNA, making it a promising scaffold for developing novel integrase inhibitors.
Case Studies
Several studies have highlighted the biological efficacy of 5-NICA:
- Study on APE1 Inhibition : A comprehensive analysis using NMR chemical shift perturbation demonstrated that 5-NICA interacts with APE1 but lacks significant inhibition under conditions that disrupt aggregation. This finding emphasizes the need for careful evaluation of compounds in biological assays .
- HIV-1 Integrase Evaluation : A series of derivatives based on indole-2-carboxylic acid were synthesized and evaluated for their integrase inhibitory activity. Among these, modifications leading to enhanced binding interactions were identified, showcasing the potential for further development in antiviral therapies .
Table 1: Biological Activity Summary of this compound
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-nitroindole-2-carboxylic acid, and how can purity be validated?
- Methodological Answer : Synthesis often involves nitration of indole-2-carboxylic acid derivatives using mixed acid (HNO₃/H₂SO₄) or selective catalytic methods. Post-synthesis purification may require recrystallization or column chromatography. Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry for molecular confirmation .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use NIOSH-approved respirators (e.g., P95 filters) for particulate protection and wear nitrile gloves/lab coats to avoid skin contact. Store in a ventilated, cool environment away from oxidizers. Spills should be neutralized with inert absorbents and disposed of via hazardous waste protocols .
Q. What are the key physicochemical properties of this compound, and how can they be experimentally determined?
- Methodological Answer : While data gaps exist (e.g., melting point, solubility), properties can be characterized via differential scanning calorimetry (DSC) for thermal stability, UV-Vis spectroscopy for λmax determination, and Karl Fischer titration for moisture content. Computational tools (e.g., COSMO-RS) may predict solubility .
Advanced Research Questions
Q. How does this compound inhibit human AP endonuclease 1 (APE1), and what structural insights inform its mechanism?
- Methodological Answer : X-ray crystallography (1.43 Å resolution) reveals binding to a remote APE1 site involving residues R136, Q137, and S164 via hydrogen bonds. Soaking apo-APE1 crystals with the compound and analyzing Fo-Fc electron density maps (contoured at 2.2σ) confirm binding. NMR chemical shift perturbations (CSPs >0.015 ppm) further validate interactions .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., Mg²⁺ concentration in APE1 studies). Replicate experiments with standardized buffers and controls. Cross-validate using orthogonal techniques: isothermal titration calorimetry (ITC) for binding affinity and cellular assays (e.g., comet assays) for functional inhibition .
Q. What strategies optimize the structure-activity relationship (SAR) of this compound derivatives for enhanced enzyme inhibition?
- Methodological Answer : Introduce substituents at the indole 3- or 5-positions to modulate steric/electronic effects. Compare IC₅₀ values across derivatives using fluorescence-based APE1 activity assays. Molecular docking (e.g., AutoDock Vina) can predict binding poses, validated by mutagenesis (e.g., R136A mutants) .
Q. How can in vitro toxicity profiles of this compound be systematically assessed?
- Methodological Answer : Use MTT assays on human cell lines (e.g., HEK293) to measure cytotoxicity. Combine with Ames tests for mutagenicity and ROS detection kits (e.g., DCFH-DA) for oxidative stress. Note: Current data classify it as non-carcinogenic per IARC/OSHA guidelines, but chronic exposure studies are lacking .
Q. Methodological Design Considerations
Q. What controls are critical when testing this compound in enzyme inhibition assays?
- Methodological Answer : Include positive controls (e.g., methoxyamine for APE1), solvent controls (DMSO <1%), and substrate-only blanks. Normalize activity to protein concentration (Bradford assay) and triplicate runs to ensure reproducibility .
Q. How should crystallography studies be designed to capture ligand-binding dynamics?
- Methodological Answer : Soak APE1 crystals (space group P6₃) with this compound (10 mM in reservoir solution) for 24–48 hours. Collect datasets at synchrotron sources (λ = 0.978 Å) and refine using PHENIX. Validate ligand occupancy with omit maps .
Q. Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response data in inhibition studies?
Properties
IUPAC Name |
5-nitro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFOJSCXLFKDIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325861 | |
Record name | 5-Nitroindole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16730-20-4 | |
Record name | 16730-20-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520595 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitroindole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-NITROINDOLE-2-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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